Cas no 1042613-82-0 (N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine)

N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine is a tertiary amine compound featuring a cyclohexylmethyl group and a pyrrolidine-substituted ethylamine moiety. Its structural configuration imparts unique physicochemical properties, including moderate lipophilicity and basicity, making it suitable for applications in pharmaceutical intermediates or organic synthesis. The cyclohexyl group enhances steric stability, while the pyrrolidine moiety contributes to conformational flexibility. This compound may serve as a versatile building block for the development of bioactive molecules, particularly in medicinal chemistry, where such scaffolds are valued for their potential in modulating receptor interactions. Its synthesis and derivatization can be tailored to optimize solubility and reactivity for targeted applications.
N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine structure
1042613-82-0 structure
Product name:N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
CAS No:1042613-82-0
MF:C13H26N2
MW:210.358943462372
CID:6049010
PubChem ID:20081645

N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine
    • 1-Pyrrolidineethanamine, N-(cyclohexylmethyl)-
    • QGBUXUMISNANLD-UHFFFAOYSA-N
    • AKOS009013153
    • EN300-9125925
    • (cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
    • 1042613-82-0
    • SCHEMBL8044995
    • N-(cyclohexylmethyl)-N-[2-(1-pyrrolidinyl)ethyl]amine
    • Inchi: 1S/C13H26N2/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15/h13-14H,1-12H2
    • InChI Key: QGBUXUMISNANLD-UHFFFAOYSA-N
    • SMILES: N1(CCNCC2CCCCC2)CCCC1

Computed Properties

  • Exact Mass: 210.209598838g/mol
  • Monoisotopic Mass: 210.209598838g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 15.3Ų
  • XLogP3: 2.7

Experimental Properties

  • Density: 0.934±0.06 g/cm3(Predicted)
  • Boiling Point: 284.8±8.0 °C(Predicted)
  • pka: 10.74±0.19(Predicted)

N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9125925-0.5g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
0.5g
$507.0 2025-02-21
Enamine
EN300-9125925-10.0g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
10.0g
$2269.0 2025-02-21
Enamine
EN300-9125925-0.1g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
0.1g
$464.0 2025-02-21
Enamine
EN300-9125925-1.0g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
1.0g
$528.0 2025-02-21
Enamine
EN300-9125925-2.5g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
2.5g
$1034.0 2025-02-21
Enamine
EN300-9125925-5.0g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
5.0g
$1530.0 2025-02-21
Enamine
EN300-9125925-0.05g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
0.05g
$443.0 2025-02-21
Enamine
EN300-9125925-0.25g
(cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine
1042613-82-0 95.0%
0.25g
$485.0 2025-02-21

Additional information on N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine

N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine: An Overview of a Promising Compound (CAS No. 1042613-82-0)

N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS No. 1042613-82-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structure, which combines a cyclohexylmethyl group with a pyrrolidine moiety, linked through an ethylamine chain. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications.

The chemical structure of N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine (CAS No. 1042613-82-0) is defined by its molecular formula, C13H25N3. The cyclohexylmethyl group provides steric bulk and hydrophobicity, while the pyrrolidine ring contributes to the compound's basicity and conformational flexibility. These structural features are crucial for its interactions with biological targets and its potential therapeutic applications.

Recent studies have highlighted the potential of N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine in various therapeutic areas. One notable application is in the field of central nervous system (CNS) disorders. Research has shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine. These neurotransmitters play critical roles in mood regulation, cognitive function, and motor control, making N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine a promising candidate for the treatment of conditions such as depression, anxiety, and Parkinson's disease.

In addition to its potential in CNS disorders, N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine may have therapeutic potential in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has also been studied extensively. Preclinical data indicate that this compound exhibits good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. Additionally, it has shown low toxicity in animal models, which is a crucial factor for its development as a therapeutic agent.

In terms of synthetic routes, several methods have been developed to produce N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine. One common approach involves the reaction of cyclohexanecarbaldehyde with pyrrolidine followed by reductive amination with ethylenediamine. This multi-step process allows for the controlled synthesis of the compound with high purity and yield. The availability of efficient synthetic methods is essential for scaling up production for clinical trials and commercialization.

Clinical trials are currently underway to evaluate the safety and efficacy of N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine in various indications. Early-phase trials have shown promising results, with the compound demonstrating favorable pharmacological properties and minimal side effects. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.

Beyond its therapeutic applications, N-(cyclohexylmethyl)-2-(pyrrolidin-1-yl)ethan-1-amine has also found use in chemical research as a building block for more complex molecules. Its unique structure makes it an attractive starting material for the synthesis of novel compounds with diverse biological activities. Researchers are exploring its potential as a scaffold for drug discovery programs aimed at developing new treatments for unmet medical needs.

In conclusion, N-(cyclohexylmethyl)-2-(pyrrolidin-1-y l)ethan - 1 - amine strong > (CAS No . 10426 3 - 8 0 ) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research . Its unique structural features , combined with promising preclinical and clinical data , position it as a valuable candidate for further development . As research continues , it is likely that new applications and insights will emerge , further solidifying its importance in the field . p >

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